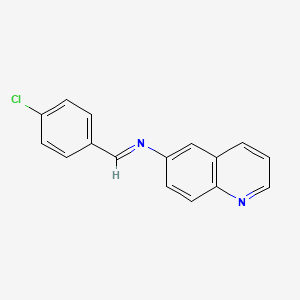
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is a chemical compound with the molecular formula C11H18N4O2S It is known for its unique structure, which includes a hydrazinyl group attached to a pyridine ring, a sulfonyl group, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the hydrazinylpyridine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the azepane ring is formed through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azepane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperidine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)morpholine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)pyrrolidine
Comparison
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is unique due to its azepane ring, which provides a larger and more flexible structure compared to piperidine, morpholine, and pyrrolidine derivatives. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H18N4O2S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
[3-(azepan-1-ylsulfonyl)pyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H18N4O2S/c12-14-10-5-6-13-9-11(10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,12H2,(H,13,14) |
InChI-Schlüssel |
KRTBDVXGMPXUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)






